2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-4-9(5-8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
PZOIUKVAHOFFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Click Chemistry
The synthesis of 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine, like other triazole derivatives, typically involves click chemistry, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is a popular route to 1,2,3-triazoles, involving the interaction between organic azides and alkynes to form 1,4-regioisomeric 1,2,3-triazoles.
General Synthetic Route (Scheme 1)
- Cu(I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition: The most common method, using Cu(I) catalysts, results in the formation of 1,4-regioisomers.
- Ruthenium Catalysts: If ruthenium catalysts are used instead of Cu(I), the reaction yields predominantly 1,5-regioisomeric 1,2,3-triazoles.
- Non-Catalytic Thermal Pathway: A known non-catalytic thermal pathway produces both regioisomeric 1,2,3-triazoles.
Alternative Synthetic Methods
Besides the CuAAC reaction, several other methods can synthesize 1H-1,2,3-triazoles:
- Solid-Phase Synthesis
- Three-Component Reaction: Reaction of aldehydes, nitromethane, and sodium azide
- Reaction with Enamines: Reaction of enamines with 4-methylbenzenesulfonyl azide
- Palladium-Catalyzed Reaction: Interaction of \$$ \beta $$-bromostyrenes with sodium azide
Synthesis of Related Triazole Compounds
An original synthesis method involves creating a molecule consisting of 4-R1-2-[(4-R2-piperazin-1-yl)methyl]-5-{[3-(4-chlorophenyl)-5-(depicted in Fig. 4. In the initial stage, methyl-4-(5(6)-R-1H-benzimidazol-2-yl)benzoates were synthesized through the reaction of methyl-4-formylbenzoate with the respective o-phenylenediamine in the presence of \$$Na2S2O_5\$$. Subsequently, the synthesized compounds underwent treatment with excess hydrazine hydrate to yield hydrazides of 4-(5(6)-R-1H-benzimidazol-2-yl)benzoic acid. In the third stage, these hydrazides of benzoic acid were reacted with alkyl isothiocyanates. Following this, cyclization in an alkaline medium facilitated the formation of the corresponding 1,2,4-triazole-3-thiones. Finally, a substitution reaction occurred between 2-bromoacetophenones and the synthesized thiones, resulting in the desired target compounds (Fig. 4).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | \$$ C{10}H{12}N_4 \$$ |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-[(2-methylphenyl)methyl]triazol-4-amine |
| CAS No. | NA |
| Standard InChI | InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
| Standard InChIKey | ALPXIGKKYQYFLG-UHFFFAOYSA-N |
| Canonical SMILES | Cc1=cc=cc=c1CN2N=CC(=N2)N |
| PubChem Compound ID | 82405005 |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound with a triazole ring, featuring a methylphenyl group attached to the triazole, influencing its chemical properties and potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 188.23 g/mol . The compound's structure can be represented by the canonical SMILES notation: CC1=CC=CC=C1CN2C=NN=C2N.
While the provided search results offer limited information specifically on the applications of this compound, they do highlight some potential areas based on the properties and activities of similar compounds:
Biological Activities and Interactions:
- Research indicates that this compound exhibits notable biological activities.
- Interaction studies of this compound focus on its binding affinity with various biological targets.
Triazole Derivatives and Their Applications:
- Antimicrobial Agents: Triazole derivatives have significant antibacterial activity, making them potential candidates for antibacterial agents .
- Enzyme Inhibition: Paeonol–1,2,3-triazole hybrids have shown potential as inhibitors of BuChE and MAO-B enzymes, suggesting applications in neurology . The nature and position of substituents on the benzyl ring in the 1,2,3-triazole nucleus influence the BuChE inhibitory activity of synthesized compounds .
- Anticancer Activity: Certain triazole derivatives exhibit anticancer properties, indicating a potential application in cancer research. For example, 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole shows a broader spectrum against cancer.
Table of Triazole Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | Methoxy group on phenyl | Antimicrobial | Stronger antifungal properties |
| 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl substitution | Anticancer | Broader spectrum against cancer |
| 5-(3-Methylphenyl)-1H-1,2,4-triazole | Methylphenyl substitution | Antiviral | Enhanced activity against viruses |
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which contribute to its biological activity. The compound can inhibit enzymes and proteins involved in critical cellular processes, leading to its antimicrobial and anti-cancer effects.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine
- Substituent : 4-Chlorophenyl
- Molecular Weight : 194.62 g/mol
- Activity: Potent IDO1 inhibitor with an IC50 of 0.023 μM, outperforming other triazole derivatives in immuno-oncology research .
- Key Difference : The electron-withdrawing chlorine atom enhances binding affinity to IDO1 compared to the electron-donating methyl group in the target compound.
Thiourea Derivatives of 2H-1,2,3-triazol-4-amine
- Substituent : Varied (e.g., trifluoromethyl, nitro, or thiazole groups)
- Activity : Antimicrobial agents against Gram-positive pathogens (MIC: 0.5–8 μg/ml) and biofilm inhibitors for Staphylococcus epidermidis .
- Key Difference : Thiourea functionalization broadens antimicrobial activity, whereas the target compound’s 3-methylbenzyl group may limit its spectrum to enzyme inhibition.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1)
- Substituent : 3,5-Bis(trifluoromethyl)phenyl
- Molecular Weight : 300.17 g/mol
- Application : Used in stereodivergent anion binding catalysis due to strong electron-withdrawing CF3 groups enhancing Lewis acidity .
- Key Difference : The trifluoromethyl groups confer distinct electronic properties, making S1 more suitable for catalytic applications than the target compound.
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine
- Substituent : Cyclopropylmethyl
- Molecular Weight : 242.34 g/mol
- Note: The cyclopropane ring introduces steric constraints and metabolic stability, contrasting with the aromatic 3-methylbenzyl group .
2-({Hexahydrofuro[2,3-c]furan-2-yl}methyl)-2H-1,2,3-triazol-4-amine
- Substituent : Furo-furan group
- Molecular Weight : 210.23 g/mol
Comparative Data Table
Biological Activity
2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound characterized by a triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of the 3-methylphenyl group enhances its lipophilicity and biological interactions.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | PZOIUKVAHOFFCK-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated against various cancer cell lines, revealing that modifications at specific positions can enhance their efficacy. The triazole core has been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the anticancer potential of triazole derivatives, it was found that certain modifications led to improved activity against breast cancer cells. The incorporation of a 3-bromophenylamino moiety was particularly beneficial, enhancing the dual anticancer effects observed in several tested cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial and fungal strains. The mechanism appears to involve interference with essential cellular processes in microorganisms.
Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with target molecules, potentially inhibiting enzymes critical for microbial growth .
Comparative Analysis with Similar Compounds
Comparative studies with other triazole derivatives highlight the unique biological profile of this compound.
| Compound Type | Activity Level | Notes |
|---|---|---|
| 1,2,4-Triazole | Moderate | Different substitution patterns |
| Benzotriazole | Variable | Fused benzene ring alters properties |
| Tetrazole | High | Additional nitrogen increases reactivity |
The specific substitution pattern of this compound contributes to its distinct biological properties compared to other triazoles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl precursors or azide-alkyne cycloaddition (Click chemistry). Key parameters include:
- Temperature : 60–80°C for controlled reaction rates and selectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/methanol improves yield in later stages .
- Catalysts : Cu(I) catalysts (e.g., CuSO₄·NaAsc) for regioselective triazole formation .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–7.3 ppm) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 229.12) .
- IR Spectroscopy : Identifies amine (–NH₂) stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Q. What are the key considerations in optimizing reaction yield during synthesis?
- Methodological Answer :
- Stoichiometric Ratios : Excess azide or alkyne precursors (1.2:1) to drive cycloaddition .
- Moisture Control : Anhydrous conditions prevent side reactions in Cu-catalyzed steps .
- Workup : Neutralization of acidic byproducts (e.g., using NaHCO₃) improves purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Software : SHELXL for refining X-ray diffraction data; WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
- Data Collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) reduce thermal motion artifacts .
- Validation : R-factor convergence (<5%) and residual density maps (<0.3 eÅ⁻³) confirm accuracy .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic dihedral angles .
- Dynamic Effects : NMR may indicate solution-state conformational flexibility, while X-ray captures static solid-state geometry .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –F, –Cl) to the phenyl ring to modulate lipophilicity and target binding .
- Bioassay Design : Test against enzyme panels (e.g., kinases, cytochrome P450) to identify inhibitory activity .
- Docking Studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., fungal CYP51) .
Q. How can chromatographic methods validate the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% by peak integration .
- TLC Monitoring : Hexane/ethyl acetate (3:1) system to track reaction progress; Rf ≈ 0.5 for the product .
Q. What challenges arise in experimental phasing for crystallographic studies, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
